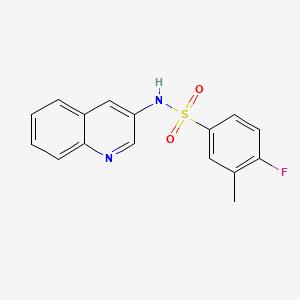
((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-octyldodecanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-octyldodecanoate): is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-octyldodecanoate) typically involves multi-step organic reactionsCommon reagents used in the synthesis include alcohols, amines, and carboxylic acids, under conditions such as reflux, catalysis, and purification steps like distillation and chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is crucial to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-octyldodecanoate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary but often involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-octyldodecanoate) is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound may be used to study cellular processes and interactions due to its ability to interact with various biomolecules. It can serve as a probe or a ligand in biochemical assays .
Medicine
In medicine, ((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-octyldodecanoate) has potential therapeutic applications. It may be investigated for its effects on specific biological pathways and its potential as a drug candidate .
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals, including surfactants, lubricants, and polymers. Its properties make it suitable for enhancing the performance of various products .
Mecanismo De Acción
The mechanism by which ((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-octyldodecanoate) exerts its effects involves interactions with molecular targets such as enzymes, receptors, and cellular membranes. These interactions can modulate biological pathways, leading to specific physiological responses . The compound’s structure allows it to bind to specific sites, influencing the activity of target molecules and pathways .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Pomegranate Extract Compounds: Bioactive compounds with antioxidant and anti-inflammatory properties.
PFAS Compounds: A group of chemicals with various industrial applications.
Uniqueness
((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-octyldodecanoate) stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C56H111NO5 |
|---|---|
Peso molecular |
878.5 g/mol |
Nombre IUPAC |
6-[4-hydroxybutyl-[6-(2-octyldodecanoyloxy)hexyl]amino]hexyl 2-octyldodecanoate |
InChI |
InChI=1S/C56H111NO5/c1-5-9-13-17-21-23-27-35-45-53(43-33-25-19-15-11-7-3)55(59)61-51-41-31-29-37-47-57(49-39-40-50-58)48-38-30-32-42-52-62-56(60)54(44-34-26-20-16-12-8-4)46-36-28-24-22-18-14-10-6-2/h53-54,58H,5-52H2,1-4H3 |
Clave InChI |
MYVGOQOXJBSNAE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CCCCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCCCC)CCCCCCCCCC)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Propylsulfanyl)methyl]-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364476.png)
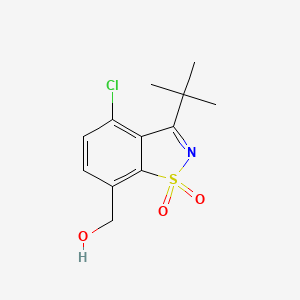
![4,6-Dichloro-2-methyl-1H-pyrazolo[3,4-B]pyridin-3(2H)-one](/img/structure/B13364486.png)
![6-(1-Benzofuran-2-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364504.png)

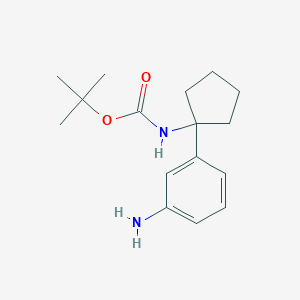
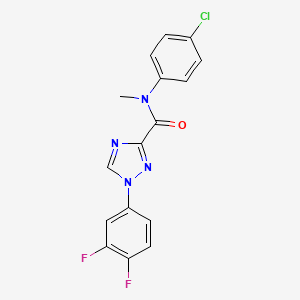

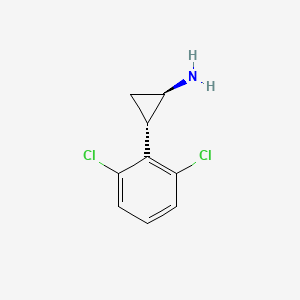
![3-[6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364554.png)
![4-hydroxy-6,8-dimethyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B13364556.png)
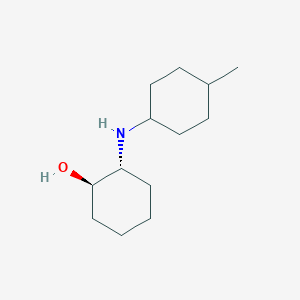
![3-[(Methylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364566.png)
